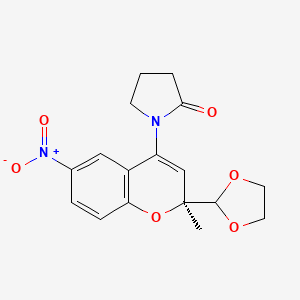

SKP-451

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

181137-41-7 |

|---|---|

Molecular Formula |

C17H18N2O6 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

1-[(2S)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m0/s1 |

InChI Key |

NJJPKIPOZSWUHV-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |

Canonical SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |

Origin of Product |

United States |

Foundational & Exploratory

AMG 451 and the OX40 Receptor Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease driven by a complex interplay of immune dysregulation and skin barrier defects.[1][2] T-cell-dependent inflammation is a critical component of its pathogenesis.[1][2] A key co-stimulatory molecule, OX40 (CD134 or TNFRSF4), and its ligand, OX40L (CD252), have emerged as central players in the amplification and perpetuation of the inflammatory response in AD.[3] This technical guide provides an in-depth overview of the OX40 receptor signaling pathway and the mechanism of action of Rocatinlimab (AMG 451/KHK4083), a first-in-class monoclonal antibody targeting OX40.[4][5]

The OX40/OX40L Signaling Pathway

The OX40/OX40L pathway is a crucial regulator of T-cell activity.[6] OX40 is a member of the tumor necrosis factor receptor (TNFR) superfamily and is transiently expressed on activated CD4+ and CD8+ T cells following T-cell receptor (TCR) stimulation.[7][8][9] Its ligand, OX40L, is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[7]

The engagement of OX40 by OX40L delivers a potent co-stimulatory signal to T cells, leading to:

-

Enhanced T-cell proliferation and survival: OX40 signaling promotes the clonal expansion of effector T cells and prevents their apoptosis, in part by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8][9][10]

-

Increased cytokine production: Activation of the OX40 pathway boosts the secretion of pro-inflammatory cytokines, including those from Th1, Th2, Th17, and Th22 cells, which contribute to the inflammation seen in atopic dermatitis.[3][6][11]

-

Generation of memory T cells: OX40 signaling is critical for the development and maintenance of long-lived memory T-cell populations, which contribute to the chronic and relapsing nature of diseases like AD.[8][9][10]

-

Suppression of regulatory T cells (Tregs): The OX40/OX40L interaction can inhibit the function of immunosuppressive Tregs, further amplifying the effector T-cell response.[10][11]

In atopic dermatitis, the expression of both OX40 and OX40L is elevated in skin lesions, indicating a hyperactive signaling pathway that drives the persistent inflammation.[1]

References

- 1. OX40 in the Pathogenesis of Atopic Dermatitis-A New Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. A Narrative Review of the OX40-OX40L Pathway as a Potential Therapeutic Target in Atopic Dermatitis: Focus on Rocatinlimab and Amlitelimab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amgen.com [amgen.com]

- 5. Rocatinlimab: A Novel T-Cell Rebalancing Therapy Targeting the OX40 Receptor in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fortislife.com [fortislife.com]

- 10. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

KHK4083: A Deep Dive into its Role in T-Cell Modulation and Immune Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KHK4083, also known as rocatinlimab, is a fully human, non-fucosylated IgG1 monoclonal antibody that targets the OX40 receptor (CD134), a key co-stimulatory molecule on activated T cells.[1][2] Its unique dual mechanism of action—selective depletion of activated T cells through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antagonistic inhibition of OX40 signaling—positions it as a promising therapeutic agent for a range of immune-mediated diseases.[1][3] This technical guide provides a comprehensive overview of KHK4083, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining experimental protocols, and visualizing its operational framework through detailed diagrams.

Core Mechanism of Action: T-Cell Rebalancing

KHK4083 functions as a T-cell rebalancing therapy by inhibiting and reducing the number of pathogenic T cells that express the OX40 receptor.[4] OX40 is transiently expressed on activated T cells and plays a crucial role in sustaining their proliferation, survival, and the formation of memory T cells.[2][5] By targeting OX40, KHK4083 aims to modulate the adaptive immune response, which is central to the pathophysiology of many autoimmune and inflammatory disorders.[6]

The therapeutic effect of KHK4083 is achieved through two primary actions:

-

Antagonistic Activity : KHK4083 binds to OX40 and blocks its interaction with its ligand, OX40L. This inhibition disrupts the co-stimulatory signaling necessary for T-cell expansion and survival, thereby suppressing the clonal proliferation of pathogenic T cells.[1][7]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : KHK4083 is a non-fucosylated antibody, a modification that enhances its binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells.[3] This enhanced binding leads to potent ADCC, resulting in the selective depletion of OX40-expressing activated T cells.[1][8]

This dual mechanism allows KHK4083 to not only inhibit the function of pathogenic T cells but also to reduce their numbers, potentially leading to a more profound and durable therapeutic effect.[4]

Quantitative Data from Clinical Studies

KHK4083 has been evaluated in several clinical trials across different indications, including ulcerative colitis, plaque psoriasis, and atopic dermatitis. The following tables summarize key quantitative findings from these studies.

Table 1: Phase 1 Study in Healthy Adults and Patients with Ulcerative Colitis

| Parameter | Healthy Subjects (Single Dose) | Ulcerative Colitis Patients (Multiple Doses) |

| Number of Participants | 58 (36 KHK4083, 22 Placebo) | 8 |

| Drug-Related Adverse Events | 58.3% (21/36) in KHK4083 group | 62.5% (5/8) |

| Serious Adverse Events | None reported | None reported |

| Clinical Response (Week 6) | Not Applicable | 37.5% (3/8)[1][5] |

| Clinical Remission (Week 6) | Not Applicable | 25.0% (2/8)[1][5] |

Data sourced from a Phase 1, single-blind, randomized, placebo-controlled study in healthy adults and an open-label, multiple-dose study in patients with ulcerative colitis.[1][5]

Table 2: Phase 1 Study in Patients with Mild to Moderate Plaque Psoriasis

| Parameter | KHK4083 (All Doses) |

| Number of Participants | 55 |

| Severe or Serious Adverse Events | None reported[2] |

| Discontinuations due to Adverse Events | None reported[2] |

| Most Frequent Treatment-Related AEs | Mild or moderate chills (9.1%), Infusion/injection site reactions (7.3%)[2] |

| Anti-KHK4083 Antibodies | 18.5% (10/54)[2] |

| PASI 50 Response (Highest IV and SC doses) | Indication of improvement observed[2] |

Data from a Phase 1a/1b, open-label and randomized, double-blind, placebo-controlled, ascending single-dose study.[2]

Table 3: Phase 2 Study in Patients with Moderate to Severe Atopic Dermatitis

| Parameter | Placebo | KHK4083 (150 mg q4w) | KHK4083 (300 mg q2w) |

| Number of Participants | 274 (across all arms)[3][9] | - | - |

| Primary Endpoint Met | - | Yes (Superiority to placebo)[3] | Yes (Superiority to placebo)[3] |

| % Change in EASI from Baseline (Week 16) | -15.0%[9] | -48.3%[9] | -61.1%[9] |

| EASI 75 Response Rate (Week 16) | 15.01%[9] | 38.9% | 53.8%[9] |

| EASI 90 Response Rate (Week 16) | - | - | 53.8%[9] |

| Common Treatment-Emergent AEs | - | Pyrexia, nasopharyngitis, worsening of atopic dermatitis, chills[3] | Pyrexia, nasopharyngitis, worsening of atopic dermatitis, chills[3] |

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[3][9]

Experimental Protocols

In Vitro Antagonistic and ADCC Activity Assays

-

Antagonistic Activity Assay :

-

Human CD4+ T cells are incubated with solid-phase CD3 antibodies and soluble OX40L to induce activation and proliferation.[8]

-

KHK4083 is added to the culture at varying concentrations.

-

T-cell proliferation is measured by ³H-thymidine incorporation.[8] A reduction in proliferation indicates antagonistic activity.

-

-

ADCC Activity Assay :

-

Activated human CD4+ T cells (target cells) are labeled with calcein.[8]

-

Peripheral blood mononuclear cells (PBMCs) containing NK cells (effector cells) are co-cultured with the target cells at a specific effector-to-target (E/T) ratio (e.g., 30:1).[8]

-

KHK4083 or a negative control antibody is added to the co-culture.

-

The release of calcein from lysed target cells is measured to quantify ADCC activity.[8]

-

Phase 2 Clinical Trial in Atopic Dermatitis (NCT03703102)

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][10]

-

Participants : 274 adult patients with moderate to severe atopic dermatitis (EASI ≥16, IGA ≥3, BSA ≥10%) with inadequate response to topical medications.[9][10]

-

Treatment Arms :

-

Primary Endpoint : Percent change from baseline in the Eczema Area and Severity Index (EASI) at week 16.[3][9]

-

Secondary Endpoints : Proportion of patients achieving EASI 50, EASI 75, EASI 90, and an Investigator's Global Assessment (IGA) score of 0 or 1.[9]

-

Duration : A 16-week treatment period followed by a long-term extension and follow-up.[9]

Visualizing the Science: Diagrams

Caption: Dual mechanism of KHK4083: blocking OX40 signaling and inducing ADCC.

Caption: Simplified OX40 signaling cascade and the inhibitory action of KHK4083.

References

- 1. A Phase 1 Study of KHK4083: A Single‐Blind, Randomized, Placebo‐Controlled Single‐Ascending‐Dose Study in Healthy Adults and an Open‐Label Multiple‐Dose Study in Patients With Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I randomized study of KHK4083, an anti‐OX40 monoclonal antibody, in patients with mild to moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyowa Kirin Announces Positive Phase 2 Results for KHK4083 in Patients with Moderate to Severe Atopic Dermatitis - Kyowa Kirin [kyowakirin.com]

- 4. researchgate.net [researchgate.net]

- 5. A Phase 1 Study of KHK4083: A Single-Blind, Randomized, Placebo-Controlled Single-Ascending-Dose Study in Healthy Adults and an Open-Label Multiple-Dose Study in Patients With Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An OX-Tra’Ordinary Tale: The Role of OX40 and OX40L in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ir.kyowakirin.com [ir.kyowakirin.com]

- 9. Long-term disease control in AD could be in reach with anti-OX40 antibody KHK4083 - Medical Conferences [conferences.medicom-publishers.com]

- 10. Study of an Anti-OX40 Monoclonal Antibody (KHK4083) in Subjects With Moderate to Severe Atopic Dermatitis [ctv.veeva.com]

Preclinical Profile of Rocatinlimab (KHK4083): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocatinlimab (also known as KHK4083 or AMG 451) is a fully human, non-fucosylated monoclonal antibody of the IgG1 subclass that targets the OX40 receptor (CD134), a key costimulatory molecule expressed on activated T cells.[1][2] By targeting OX40, rocatinlimab aims to rebalance the immune system by inhibiting and reducing the number of pathogenic T cells that drive inflammation in various autoimmune diseases.[3][4][5] This technical guide provides a comprehensive overview of the preclinical studies of rocatinlimab, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action

Rocatinlimab exerts a dual mechanism of action:

-

Antagonistic Activity: It blocks the interaction between OX40 on activated T cells and its ligand, OX40L, on antigen-presenting cells. This inhibition disrupts the costimulatory signaling necessary for sustained T cell proliferation, survival, and cytokine production.[6]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): KHK4083 is engineered with Kyowa Kirin's POTELLIGENT® defucosylation technology, which enhances its binding to FcγRIIIa on immune effector cells like Natural Killer (NK) cells.[2][7][8] This leads to the targeted depletion of OX40-expressing activated T cells.[6][7]

These combined actions are expected to control a broad range of helper T cell subsets (Th1, Th2, Th17, and Th22) implicated in the pathophysiology of diseases like atopic dermatitis.[7]

Quantitative Preclinical Data

While specific quantitative preclinical data for rocatinlimab, such as binding affinity (Kd) and in vivo efficacy in animal models of graft-versus-host disease and delayed-type hypersensitivity, are cited as "unpublished data on file Kyowa Kirin Pharmaceutical Development, Inc.", this section summarizes available data from public sources.[9]

Table 1: In Vitro Functional Activity of Rocatinlimab (KHK4083)

| Parameter | Assay | Description | Result | Citation |

| Antagonistic Activity | T Cell Proliferation Assay | Inhibition of human CD4+ T cell proliferation induced by solid-phase anti-CD3 antibodies and soluble OX40L. Proliferation measured by ³H-thymidine incorporation. | Data not publicly available. | [7] |

| Mixed Lymphocyte Reaction (MLR) | Suppression of lymphocyte activation and proliferation in a mixed culture of peripheral blood mononuclear cells (PBMCs) from different donors. Proliferation measured by ³H-thymidine incorporation. | Demonstrated potential to suppress MLR at low doses. Specific EC50 values not publicly available. | [7] | |

| ADCC Activity | Calcein Release Assay | Lysis of activated human CD4+ T cells (target cells) by PBMCs (effector cells) in the presence of KHK4083. ADCC activity measured by the release of calcein from labeled target cells. | KHK4083 demonstrated ADCC activity. Specific EC50 values not publicly available. | [7] |

Table 2: Preclinical and Early Clinical Pharmacokinetics of Rocatinlimab (KHK4083)

| Parameter | Species/Population | Dose | Value | Citation |

| Mean Elimination Half-life (t½) | Human (Plaque Psoriasis) | 0.003 mg/kg IV | 7.51 h | [9] |

| Human (Plaque Psoriasis) | 10 mg/kg IV | 547 h | [9] | |

| Human (Plaque Psoriasis) | 1.0 mg/kg SC | 185 h | [9] | |

| Human (Atopic Dermatitis) | 10 mg/kg IV (Day 29) | 303 ± 88 h | [6] | |

| Maximum Serum Concentration (Cmax) | Human (Atopic Dermatitis) | 10 mg/kg IV (Day 29) | 267 ± 53 µg/mL | [6] |

| Absolute Bioavailability | Human (Plaque Psoriasis) | 1.0 mg/kg SC | 73% | [9] |

| EC50 (Pharmacodynamic Model) | Human (Atopic Dermatitis) | Multiple Doses | 24.0 µg/mL | [10] |

Key Experimental Protocols

The following are detailed methodologies for key preclinical experiments based on the available descriptions and standard laboratory practices. The specific protocols used by the manufacturer are not publicly available.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of rocatinlimab to suppress T cell activation and proliferation in response to allogeneic stimulation.

1. Cell Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

2. Assay Setup:

- In a 96-well round-bottom plate, mix PBMCs from Donor A (responder cells) and irradiated or mitomycin C-treated PBMCs from Donor B (stimulator cells) at a 1:1 ratio.

- Add varying concentrations of rocatinlimab or an isotype control antibody to the co-culture.

- Include control wells with responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).

3. Incubation:

- Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

4. Proliferation Measurement (³H-Thymidine Incorporation):

- On day 4, pulse the cells by adding 1 µCi of ³H-thymidine to each well.

- Incubate for an additional 18-24 hours.

- Harvest the cells onto a glass fiber filter mat using a cell harvester.

- Measure the incorporated radioactivity using a liquid scintillation counter.

5. Data Analysis:

- Calculate the percentage of proliferation inhibition at each rocatinlimab concentration relative to the untreated control.

- Determine the EC50 value by fitting the data to a dose-response curve.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay evaluates the capacity of rocatinlimab to induce the lysis of OX40-expressing target cells by effector cells.

1. Cell Preparation:

- Target Cells: Isolate human CD4+ T cells and activate them with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 for 3-5 days to induce OX40 expression.

- Effector Cells: Isolate PBMCs from a healthy donor to be used as effector cells.

2. Target Cell Labeling (Calcein-AM Release):

- Wash the activated CD4+ T cells and resuspend them in serum-free medium.

- Label the target cells with Calcein-AM, a fluorescent dye that becomes fluorescent upon cleavage by esterases in live cells.

- Wash the cells to remove excess dye.

3. Assay Setup:

- In a 96-well U-bottom plate, add the calcein-labeled activated CD4+ T cells (target cells).

- Add the effector PBMCs at a specific effector-to-target (E:T) ratio (e.g., 30:1).[7]

- Add serial dilutions of rocatinlimab or an isotype control antibody.

- Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis buffer like Triton X-100).

4. Incubation:

- Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.

5. Fluorescence Measurement:

- Centrifuge the plate to pellet the cells.

- Transfer the supernatant to a new 96-well black plate.

- Measure the fluorescence of the released calcein using a fluorescence plate reader.

6. Data Analysis:

- Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

- Determine the EC50 value by plotting the percentage of specific lysis against the antibody concentration.

Mandatory Visualizations

OX40 Signaling Pathway

Caption: Simplified OX40 signaling pathway in an activated T cell.

Mechanism of Action of Rocatinlimab (KHK4083)

Caption: Dual mechanism of action of rocatinlimab (KHK4083).

Experimental Workflow for ADCC Assay

Caption: Workflow for the Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Kyowa Kirin Announces Positive Phase 2 Results for KHK4083 in Patients with Moderate to Severe Atopic Dermatitis - Kyowa Kirin US [kkna.kyowakirin.com]

- 3. veritastk.co.jp [veritastk.co.jp]

- 4. kyowakirin.com [kyowakirin.com]

- 5. Kyowa Kirin Will Present New Rocatinlimab Phase 2b Data in Atopic Dermatitis at the American Academy of Dermatology Annual Meeting 2023 - Kyowa Kirin US [kkna.kyowakirin.com]

- 6. Safety, tolerability and efficacy of repeated intravenous infusions of KHK4083, a fully human anti-OX40 monoclonal antibody, in Japanese patients with moderate to severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.kyowakirin.com [ir.kyowakirin.com]

- 8. Kyowa Kirin Announces Positive Phase 2 Results for KHK4083 in Patients with Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]

- 9. Phase I randomized study of KHK4083, an anti‐OX40 monoclonal antibody, in patients with mild to moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Continuous-Time Markov Population PK/PD Modeling of Longitudinal EASI Categorical Score in Atopic Dermatitis Treated With Rocatinlimab, an Anti-OX40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocatinlimab: A Technical Deep Dive into its Molecular Structure and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocatinlimab, also known as AMG 451 or KHK4083, is an investigational therapeutic agent showing significant promise in the treatment of moderate-to-severe atopic dermatitis (AD).[1][2] As a first-in-class therapy, it operates by rebalancing the adaptive immune system, offering a novel approach to managing chronic inflammatory conditions.[3] This document provides a comprehensive technical overview of rocatinlimab's molecular architecture, its high-affinity binding to the OX40 receptor, and the subsequent impact on downstream signaling pathways.

Molecular Structure of Rocatinlimab

Rocatinlimab is a fully human, non-fucosylated immunoglobulin G1 (IgG1) monoclonal antibody.[2][3] Its design as a humanized antibody minimizes the potential for immunogenicity in patients. The non-fucosylated nature of the Fc region is a critical structural feature engineered to enhance its biological activity.

| Property | Description | Citation |

| Drug Name | Rocatinlimab | [4] |

| Synonyms | AMG 451, KHK4083 | [2] |

| Drug Class | Anti-OX40 Monoclonal Antibody, Immunomodulator | [2][4] |

| Structure | Human, non-fucosylated IgG1 monoclonal antibody | [2][3] |

| Administration | Subcutaneous injection | [4] |

Target and Binding Affinity

The therapeutic target of rocatinlimab is the OX40 receptor, a member of the tumor necrosis factor receptor superfamily, also known as CD134 or TNFRSF4.[3][5] OX40 is a key costimulatory molecule transiently expressed on activated T cells, and its expression is elevated in the skin-homing T cells of patients with atopic dermatitis.[3][5]

Rocatinlimab exhibits a high binding affinity for the human OX40 receptor, which has been quantified through various biophysical and cellular assays. This strong and specific binding is fundamental to its mechanism of action.

| Parameter | Value | Assay Method | Citation |

| Affinity Constant (Kd) | 3.012 x 10⁻¹⁰ M | Bio-Layer Interferometry (BLI) | |

| Half-maximal Effective Concentration (EC50) | 2.003 ng/mL | ELISA (Immobilized Human OX40/TNFRSF4 Protein) | |

| EC50 (Pharmacodynamic) | 24.0 µg/mL | Population Pharmacokinetic-Pharmacodynamic (PPK-PD) Modeling |

Research has also identified the specific binding site of rocatinlimab on the OX40 receptor, indicating that it interacts with the following amino acid residues: Asp⁷⁴, Lys⁸², Asp¹¹⁷, Ser¹¹⁸, Tyr¹¹⁹, and Lys¹²⁰.[6]

Mechanism of Action and Signaling Pathway

Rocatinlimab functions by directly targeting and blocking the OX40 receptor on activated T cells.[3] This prevents the binding of its natural ligand, OX40L (CD252), which is primarily expressed on antigen-presenting cells (APCs).[3][5] The interaction between OX40 and OX40L is a critical costimulatory signal for T cell proliferation, survival, and the generation of memory T cells.[7][8]

By inhibiting this pathway, rocatinlimab effectively reduces the number of pathogenic effector and memory T cells that drive the inflammatory cascade in atopic dermatitis.[3][9] This targeted T-cell rebalancing leads to a reduction in the production of pro-inflammatory cytokines associated with the disease.[1]

The binding of rocatinlimab to OX40 inhibits the downstream signaling cascade. Upon ligand binding, the OX40 receptor typically recruits TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[5] This recruitment initiates the activation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which collectively promote T cell survival and cytokine production.[5][7] Rocatinlimab's blockade of the OX40 receptor prevents these downstream events.

Experimental Protocols

Binding Affinity Determination using Bio-Layer Interferometry (BLI)

The binding kinetics and affinity of rocatinlimab to the OX40 receptor can be determined using Bio-Layer Interferometry, a label-free technology that measures biomolecular interactions in real-time.[10]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of rocatinlimab binding to the human OX40 receptor.

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)

-

Biotinylated recombinant human OX40 protein (ligand)

-

Rocatinlimab (analyte) at various concentrations

Methodology:

-

Sensor Hydration: SA biosensors are hydrated in kinetics buffer for at least 10 minutes in a 96-well microplate.[11]

-

Baseline: A stable baseline is established by dipping the hydrated biosensors into wells containing kinetics buffer for 60 seconds.

-

Ligand Immobilization: The biosensors are moved to wells containing a solution of biotinylated OX40 protein (e.g., 10 µg/mL) to allow for immobilization onto the streptavidin-coated sensor surface.

-

Second Baseline: A second baseline is established by dipping the ligand-coated biosensors into kinetics buffer to remove any unbound protein and to establish a stable starting point for the association phase.

-

Association: The biosensors are then dipped into wells containing serial dilutions of rocatinlimab in kinetics buffer (e.g., ranging from nanomolar to micromolar concentrations). The change in the interference pattern, which corresponds to the binding of rocatinlimab to the immobilized OX40, is measured in real-time for a defined period (e.g., 300-600 seconds). A reference sensor dipped in buffer alone is run in parallel to subtract any signal drift.[11][12]

-

Dissociation: Following the association phase, the biosensors are moved back to wells containing only kinetics buffer. The dissociation of the rocatinlimab-OX40 complex is monitored over time (e.g., 600-1200 seconds).[13]

-

Data Analysis: The resulting sensorgrams (plots of binding response versus time) are analyzed using the instrument's software. The association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

Rocatinlimab's molecular design as a human, non-fucosylated IgG1 monoclonal antibody, coupled with its high-affinity and specific binding to the OX40 receptor, underpins its potent immunomodulatory activity. By effectively blocking the OX40-OX40L costimulatory pathway, rocatinlimab offers a targeted approach to rebalancing the T-cell response that drives the pathophysiology of atopic dermatitis. The quantitative binding data and understanding of its mechanism of action provide a solid foundation for its ongoing clinical development and potential as a future therapeutic option for patients with chronic inflammatory diseases.

References

- 1. youtube.com [youtube.com]

- 2. OX40-OX40L Inhibition for the Treatment of Atopic Dermatitis—Focus on Rocatinlimab and Amlitelimab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rocatinlimab: A Novel T-Cell Rebalancing Therapy Targeting the OX40 Receptor in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An OX-Tra’Ordinary Tale: The Role of OX40 and OX40L in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibody characterizations by BioLayer Interferometry (BLI) [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pharmacodynamics of Rocatinlimab: A Technical Guide to T-Cell Rebalancing in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocatinlimab, also known as KHK4083 or AMG 451, is an investigational, fully human monoclonal antibody representing a potential first-in-class therapy for moderate-to-severe atopic dermatitis (AD) and other T-cell-driven inflammatory diseases.[1][2][3][4] Developed as a T-cell rebalancing therapy, it uniquely targets the OX40 receptor (CD134), a key co-stimulatory molecule on activated T cells.[3] Unlike therapies that block downstream inflammatory mediators, rocatinlimab is designed to address a root cause of inflammation by inhibiting the survival and expansion of pathogenic effector and memory T cells.[3][5] This guide provides an in-depth analysis of the pharmacodynamics of rocatinlimab, detailing its mechanism of action, and summarizing its effects in both in vitro systems and clinical inflammatory models.

Core Mechanism of Action: Targeting the OX40-OX40L Pathway

The OX40-OX40L signaling axis is a critical immune checkpoint that governs the activity of effector and memory T cells. In inflammatory conditions like atopic dermatitis, this pathway is upregulated and contributes to the persistent, T-cell-mediated inflammation involving Th1, Th2, Th17, and Th22 subsets.[6]

-

Activation Signal: The process begins when an antigen-presenting cell (APC), such as a dendritic cell, presents an antigen to a T cell.

-

Co-stimulation: Following initial T-cell receptor (TCR) engagement, the OX40 ligand (OX40L) on the APC binds to the OX40 receptor expressed on the surface of the activated T cell.

-

Amplification Cascade: This binding event triggers downstream signaling pathways (including NF-κB and PI3K/Akt), which promote the proliferation, survival, and cytokine production of the T cell. It is also crucial for the generation of long-lived pathogenic memory T cells, which contribute to the chronic and relapsing nature of diseases like AD.[3]

Rocatinlimab exerts its therapeutic effect through a dual mechanism:

-

Antagonistic Activity: It directly binds to the OX40 receptor on activated T cells, physically blocking the interaction with OX40L and thereby inhibiting the co-stimulatory survival and proliferation signals.[7]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Rocatinlimab is a non-fucosylated IgG1 antibody.[6] This specific engineering enhances its binding to Fcγ receptors on natural killer (NK) cells and other immune effector cells.[2][7] This engagement triggers ADCC, leading to the selective depletion of OX40-expressing pathogenic T cells.[2][6][7]

Pharmacodynamics in In Vitro Models

Preclinical in vitro assays were fundamental in characterizing the functional activity of rocatinlimab (KHK4083). These studies confirmed its ability to both inhibit T-cell activation and mediate the depletion of target cells.

Experimental Protocols

1. T-Cell Proliferation / Mixed Lymphocyte Reaction (MLR) Inhibition Assay: [8]

-

Objective: To assess the antagonistic activity of rocatinlimab by measuring its ability to suppress T-cell activation and proliferation.

-

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from different healthy human donors.

-

Co-culture: PBMCs from two different donors are mixed and co-cultured. The genetic differences in HLA molecules mimic antigen presentation and induce T-cell proliferation in an allogeneic reaction.

-

Treatment: Rocatinlimab (or a negative control antibody) is added to the co-culture at various concentrations.

-

Stimulation (Alternative): Alternatively, isolated human CD4+ T cells are stimulated with plate-bound anti-CD3 antibodies (to mimic Signal 1) and soluble OX40L (to provide Signal 2).[8]

-

Incubation: Cells are incubated for a period of 2 to 5 days.[9]

-

Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a radioactive tracer, such as ³H-thymidine, which is taken up by dividing cells.[8] A decrease in ³H-thymidine incorporation in the presence of rocatinlimab indicates suppression of proliferation.

-

2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: [8]

-

Objective: To quantify the ability of rocatinlimab to induce the killing of OX40-expressing target cells by effector cells.

-

Methodology:

-

Target Cell Preparation: Human activated CD4+ T cells (which express OX40) are used as target cells. These cells are labeled with a fluorescent dye, such as Calcein-AM.

-

Effector Cell Preparation: PBMCs, containing NK cells, are isolated from a healthy donor to be used as effector cells.

-

Co-culture: The labeled target cells and effector cells are co-cultured, typically at a specific effector-to-target (E:T) ratio (e.g., 30:1).[8]

-

Treatment: Rocatinlimab or a negative control antibody is added to the co-culture.

-

Incubation: The cell mixture is incubated for several hours.

-

Cytotoxicity Measurement: If ADCC is induced, the effector cells will lyse the target cells, releasing the calcein dye into the supernatant. The amount of fluorescence in the supernatant is measured and is directly proportional to the level of cell killing.[8]

-

In Vitro Pharmacodynamic Data Summary

While specific quantitative data from initial preclinical studies is proprietary, published materials indicate that rocatinlimab demonstrated potent activity in these assay types.

| Assay Type | Key Finding | Reference |

| T-Cell Proliferation / MLR | Showed potent ability to suppress lymphocyte activation and proliferation at low doses. | [8] |

| ADCC Activity | Effectively induced ADCC to selectively deplete activated OX40+ T cells. | [2][7][8] |

Pharmacodynamics in In Vivo Inflammatory Models

While specific quantitative data from in vivo animal studies of rocatinlimab in inflammatory models have not been publicly released, company materials state that KHK4083 has demonstrated efficacy in animal models of graft-versus-host disease and delayed-type hypersensitivity.[6][10][11] Toxicology and pharmacokinetic studies have been conducted in cynomolgus monkeys.[1]

Commonly Used Animal Models for Atopic Dermatitis

The development of a drug like rocatinlimab for atopic dermatitis would typically involve one or more of the following validated animal models to assess in vivo pharmacodynamics.

-

Objective: To evaluate the efficacy of a therapeutic agent in reducing the clinical and immunological signs of AD-like skin inflammation.

-

General Protocol Outline:

-

Induction Phase: An AD-like phenotype is induced in mice (e.g., BALB/c or C57BL/6 strains). Common methods include:

-

Ovalbumin (OVA) Sensitization: Repeated epicutaneous application of OVA on tape-stripped skin to mimic allergen exposure and mechanical injury from scratching.

-

Hapten Application: Topical application of haptens like oxazolone (Ox) or dinitrochlorobenzene (DNCB) to induce a delayed-type hypersensitivity reaction that can shift to a chronic, Th2-dominated inflammation.

-

-

Treatment Phase: Once the disease phenotype is established, animals are treated with rocatinlimab (or a species-cross-reactive surrogate antibody) or a vehicle control, typically via subcutaneous or intravenous injection.

-

-

Key Endpoints:

-

Clinical: Measurement of ear swelling/thickness and scoring of skin lesion severity (erythema, edema, excoriation).

-

Histological: Analysis of skin biopsies for epidermal hyperplasia and inflammatory cell infiltration (e.g., eosinophils, T cells).

-

Immunological: Measurement of serum IgE levels and analysis of cytokine levels (e.g., IL-4, IL-13, IL-5) in skin tissue or serum.

-

Pharmacodynamics in Human Clinical Models (Atopic Dermatitis)

The most comprehensive pharmacodynamic data for rocatinlimab comes from its extensive clinical trial program (ROCKET) in adult and adolescent patients with moderate-to-severe atopic dermatitis.[12][13][14] These studies demonstrate a clear, dose-dependent relationship between rocatinlimab exposure and clinical response.

Phase 2b Study (NCT03703102) Efficacy Data

This study evaluated four different subcutaneous dosing regimens against a placebo over a 16-week primary assessment period, followed by an extension and off-treatment follow-up.[1][15]

Table 1: Key Efficacy Endpoints at Week 16 in Phase 2b Study [2][15]

| Endpoint | Placebo (n=57) | 150 mg Q4W | 600 mg Q4W | 300 mg Q2W | 600 mg Q2W |

| Mean % Change in EASI Score | -15.0% | -48.3% | -49.7% | -61.1% | -57.4% |

Q4W: every 4 weeks; Q2W: every 2 weeks; EASI: Eczema Area and Severity Index.

A key finding was that clinical improvements continued to progress after week 16 and were largely maintained for at least 20 weeks after treatment discontinuation, suggesting a potential disease-modifying effect.[3][15]

Phase 3 ROCKET Program Efficacy Data

The Phase 3 program further substantiated the efficacy of rocatinlimab. The ROCKET HORIZON (monotherapy) and ROCKET-IGNITE (monotherapy) trials provided key data.[11][16]

Table 2: Co-Primary Efficacy Endpoints at Week 24 in Phase 3 Trials [11][16]

| Trial | Endpoint | Placebo | Rocatinlimab (300 mg Q4W) |

| ROCKET HORIZON | % Patients with EASI-75 | 13.7% | 32.8% |

| % Patients with vIGA 0/1 | 6.6% | 19.3% | |

| ROCKET-IGNITE | % Patients with EASI-75 | 12.8% | 42.3% |

| % Patients with vIGA 0/1 | 8.7% | 23.6% |

EASI-75: ≥75% improvement from baseline in EASI score; vIGA 0/1: Validated Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with a ≥2-point reduction.

Pharmacodynamic Biomarkers

Clinical studies also demonstrated rocatinlimab's effect on key biomarkers associated with atopic dermatitis.

Table 3: Effect on Pharmacodynamic Biomarkers

| Biomarker | Finding | Significance | Reference |

| Serum IgE | Rocatinlimab significantly decreased mean serum IgE concentrations below baseline by Week 16, with reductions maintained through Week 56 (20 weeks off-treatment). | Indicates a systemic dampening of the Th2-driven allergic response. | [1] |

| TARC (CCL17) | Mean and median percent changes in TARC, a chemokine involved in Th2 cell recruitment, continued to decrease over time up to Day 155 in a Phase 1 study. | Demonstrates target engagement and reduction of a key inflammatory chemokine. |

Conclusion

The pharmacodynamic profile of rocatinlimab is characterized by a dual mechanism that both neutralizes OX40 signaling and depletes pathogenic OX40-expressing T cells. In vitro models have confirmed its antagonistic and ADCC activities. While specific quantitative data from preclinical animal models remains proprietary, the efficacy demonstrated in these systems justified the progression to human trials. Extensive clinical data from Phase 2 and 3 studies in atopic dermatitis robustly demonstrate its ability to reduce the signs, symptoms, and underlying biomarkers of the disease. The progressive and sustained clinical response, even after treatment cessation, supports its potential as a T-cell rebalancing therapy capable of modifying the long-term course of T-cell-mediated inflammatory diseases.

References

- 1. Concordance of preclinical and clinical pharmacology and toxicology of therapeutic monoclonal antibodies and fusion proteins: cell surface targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyowa Kirin Announces Positive Phase 2 Results for KHK4083 in Patients with Moderate to Severe Atopic Dermatitis - Kyowa Kirin US [kkna.kyowakirin.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kyowa Kirin reports positive results from atopic dermatitis antibody trial [clinicaltrialsarena.com]

- 6. Randomized, Ascending Dose, Phase 2 Study of KHK4083, an Anti-OX40 Monoclonal Antibody, in Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.kyowakirin.com [ir.kyowakirin.com]

- 8. ijpras.com [ijpras.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase I randomized study of KHK4083, an anti‐OX40 monoclonal antibody, in patients with mild to moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. Developmental immunotoxicology assessment of rituximab in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OX40 in Autoimmune Skin Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX40 (CD134, TNFRSF4) and OX40 Ligand (OX40L, CD252, TNFSF4) axis is a critical co-stimulatory pathway that governs the activation, proliferation, and survival of T cells.[1][2][3] As members of the tumor necrosis factor receptor (TNFR) and TNF superfamily, respectively, their interaction provides a crucial second signal to T cells, following the initial antigen recognition via the T-cell receptor (TCR).[1][4] This pathway is integral to the development of robust adaptive immune responses and the formation of immunological memory.[4][5] However, dysregulation of the OX40/OX40L axis has been implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, including a range of debilitating skin disorders.[6][7][8]

This technical guide provides an in-depth exploration of the role of OX40 in autoimmune skin diseases, with a focus on atopic dermatitis, psoriasis, and systemic lupus erythematosus. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying molecular mechanisms, experimental methodologies for investigation, and the therapeutic potential of targeting this pathway.

The OX40/OX40L Axis and T-Cell Activation

OX40 is transiently expressed on activated CD4+ and CD8+ T cells following TCR engagement, with its expression peaking 2-3 days after the initial stimulation.[1][4] Its ligand, OX40L, is primarily found on activated antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages, as well as other cell types including mast cells, endothelial cells, and keratinocytes under inflammatory conditions.[4][9][10]

The binding of OX40L to OX40 on the surface of a T cell initiates a signaling cascade that is independent of phosphorylation and involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[1][11] This leads to the activation of downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as the PI3K/Akt pathway.[1][2][3]

The key outcomes of OX40 signaling in T cells include:

-

Enhanced Proliferation and Survival: OX40 signaling promotes T-cell clonal expansion and long-term survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][11]

-

Increased Cytokine Production: It augments the production of a wide range of cytokines by T helper (Th) cell subsets, including Th1, Th2, Th17, and Th22, which are all implicated in the pathology of various autoimmune skin diseases.[1][8][12]

-

Generation of Memory T Cells: The OX40/OX40L interaction is crucial for the development and maintenance of long-lived memory T-cell populations, which contribute to the chronic and relapsing nature of autoimmune disorders.[2][3][5]

-

Inhibition of Regulatory T-Cell (Treg) Function: OX40 signaling can suppress the differentiation and suppressive activity of Tregs, further promoting an inflammatory environment.[3][7]

Below is a diagram illustrating the OX40 signaling pathway.

Role of OX40 in Autoimmune Skin Disorders

Atopic Dermatitis (AD)

Atopic dermatitis is a chronic inflammatory skin disease characterized by a predominant Th2 immune response, particularly in the acute phase.[2][13] The OX40/OX40L axis plays a pivotal role in the pathogenesis of AD by amplifying and sustaining the T-cell-mediated inflammation that drives the disease.[6][9]

Expression and Function in AD:

-

Elevated OX40 Expression: Activated T cells in both the peripheral blood and skin lesions of AD patients show significantly increased expression of OX40.[9][14] Specifically, skin-homing CD4+ T cells in AD patients have higher levels of OX40 compared to healthy controls.[9][14]

-

OX40L Expression in the Skin: OX40L is expressed on various cells within the skin of AD patients, including APCs like Langerhans cells and dendritic cells, as well as mast cells and keratinocytes.[6][9] This co-localization of OX40+ T cells and OX40L+ cells in the dermis facilitates a sustained inflammatory response.[5][14]

-

Driving Th2 Inflammation: In the acute phase of AD, the OX40-OX40L interaction is crucial for the differentiation and proliferation of Th2 cells, leading to the production of key cytokines such as IL-4, IL-13, and IL-31.[2][12] These cytokines contribute to skin barrier dysfunction, pruritus, and further inflammation.[6]

-

Transition to Chronic AD: In chronic AD, sustained OX40 signaling supports the proliferation of other T-cell subsets, including Th1, Th17, and Th22, which contribute to the complex inflammatory milieu and lichenification seen in long-standing disease.[2][15]

Quantitative Data on OX40/OX40L in Atopic Dermatitis

| Parameter | Finding in AD Patients | Comparison Group | Reference |

| OX40 Expression on Circulating T Cells | Increased on activated skin-homing CD4+ T cells | Activated CD4+ T cells without skin-homing antigen | [9] |

| Soluble OX40 (sOX40) Serum Levels | Decreased | Healthy volunteers | [14] |

| OX40L+ Cells in Dermal Lesions | Higher numbers in later disease stages | Normal dermis and psoriatic dermal lesions | [6] |

Psoriasis

Psoriasis is a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes and a dense infiltration of immune cells, driven primarily by the Th1 and Th17 inflammatory axes. While the role of OX40 in psoriasis is less defined than in atopic dermatitis, emerging evidence suggests its involvement in the perpetuation of the inflammatory response.[7][8]

Expression and Function in Psoriasis:

-

OX40 Expression in Psoriatic Lesions: OX40-expressing T cells are found in psoriatic plaques, indicating a potential role for this co-stimulatory molecule in the local inflammatory process.[16]

-

Contribution to Th17 and Th1 Responses: OX40 signaling can augment the production of IL-17 by Th17 cells and IFN-γ by Th1 cells, both of which are key cytokines in the pathogenesis of psoriasis.[1][8]

-

Therapeutic Target: The presence of OX40 on pathogenic T cells in psoriasis makes it a potential therapeutic target for this disease.[7]

Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a systemic autoimmune disease that can affect multiple organs, including the skin. Cutaneous manifestations are common in SLE and are associated with an influx of inflammatory cells. The OX40/OX40L axis has been implicated in the pathogenesis of SLE, including its cutaneous manifestations.[17][18][19]

Expression and Function in SLE:

-

Increased OX40 Expression on T Cells: The percentage of CD4+ T cells expressing OX40 is significantly higher in SLE patients compared to healthy controls, and this expression correlates with disease activity.[18][19]

-

OX40L Expression in Inflamed Tissues: OX40L is expressed by myeloid APCs in the inflamed skin and kidneys of SLE patients.[17] The frequency of circulating OX40L-expressing myeloid APCs positively correlates with disease activity.[17]

-

Role in T Follicular Helper (Tfh) Cell Response: The OX40/OX40L axis contributes to the aberrant Tfh cell response in SLE, which is crucial for the production of autoantibodies.[17]

-

Marker for Lupus Nephritis: Increased expression of OX40 on CD4+ T cells and elevated serum levels of OX40L are associated with lupus nephritis, a serious complication of SLE.[18]

Quantitative Data on OX40/OX40L in Systemic Lupus Erythematosus

| Parameter | Finding in SLE Patients | Comparison Group | Reference |

| OX40 Expression on CD4+ T-lymphocytes | Significantly higher | Healthy controls | [18][19] |

| Serum OX40L Levels | Significantly higher | Healthy controls | [18] |

| OX40L Expression on Blood Myeloid APCs | Significantly increased in active SLE | Healthy subjects and inactive SLE patients | [17] |

Therapeutic Targeting of OX40

The central role of the OX40/OX40L pathway in driving T-cell-mediated inflammation makes it an attractive therapeutic target for autoimmune skin disorders.[7][20] Several investigational drugs, primarily monoclonal antibodies, are in clinical development to block this interaction.[21][22]

Strategies for Targeting the OX40/OX40L Axis:

-

Anti-OX40 Antibodies: These antibodies bind to the OX40 receptor on activated T cells, preventing its interaction with OX40L.[21][22]

-

Anti-OX40L Antibodies: These antibodies bind to OX40L on APCs and other cells, blocking its ability to engage with the OX40 receptor.[6][21]

By inhibiting the OX40/OX40L pathway, these therapies aim to:

-

Reduce the proliferation and survival of pathogenic effector T cells.[6]

-

Decrease the production of pro-inflammatory cytokines.[20]

-

Potentially deplete memory T cells that contribute to disease chronicity.[23]

Investigational Therapies in Clinical Trials

A number of OX40 and OX40L inhibitors are currently being evaluated in clinical trials for atopic dermatitis and other inflammatory diseases.[24][25][26]

| Therapeutic Agent | Target | Mechanism of Action | Stage of Development (for AD) | Reference |

| Rocatinlimab (AMG 451/KHK4083) | OX40 | Monoclonal antibody that blocks OX40 signaling | Phase 3 | [21][25][27] |

| Telazorlimab (GBR 830) | OX40 | Humanized monoclonal antibody against OX40 | Phase 2 | [20][21][24] |

| Amlitelimab (KY1005) | OX40L | Monoclonal antibody that binds to OX40L | Phase 3 | [21][27] |

| IMG-007 | OX40R | OX40 receptor antibody | Phase 1b/2a |

Early-phase clinical studies of these agents in moderate-to-severe atopic dermatitis have shown promising results, with significant improvements in disease severity scores and a favorable safety profile.[21][23]

Experimental Protocols

Investigating the role of the OX40/OX40L axis in autoimmune skin disorders involves a variety of immunological and molecular biology techniques. Below are detailed methodologies for key experiments.

1. Immunohistochemistry (IHC) for Detection of OX40 and OX40L in Skin Biopsies

-

Objective: To visualize the expression and localization of OX40 and OX40L proteins in skin tissue sections.

-

Methodology:

-

Sample Preparation: Obtain skin punch biopsies from lesional and non-lesional skin of patients and from healthy controls. Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections and mount them on positively charged glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for human OX40 or OX40L at a predetermined optimal dilution overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope to assess the staining intensity and the percentage of positive cells in the epidermis and dermis.

-

2. Flow Cytometry for Quantification of OX40-Expressing T Cells in Peripheral Blood

-

Objective: To quantify the frequency of OX40-expressing T-cell subsets in peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Surface Staining: Resuspend the PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum). Add a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and an antibody against OX40.

-

Incubation: Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire the data on a flow cytometer, collecting events for a sufficient number of cells.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets. Determine the percentage of OX40+ cells within each T-cell population.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Measurement of Soluble OX40/OX40L

-

Objective: To measure the concentration of soluble forms of OX40 (sOX40) and OX40L (sOX40L) in serum or plasma.

-

Methodology:

-

Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human sOX40 or sOX40L and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample and Standard Incubation: Add patient serum/plasma samples and a serial dilution of a known concentration of recombinant human sOX40 or sOX40L (for the standard curve) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate to remove unbound proteins.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for sOX40 or sOX40L to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells and incubate until a color develops.

-

Reaction Stopping and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the concentration of sOX40 or sOX40L in the samples by interpolating their absorbance values from the standard curve.

-

Visualizations

Experimental Workflow: Investigating OX40 in Skin Biopsies

Logical Relationship: Role of OX40 in Atopic Dermatitis Pathogenesis

Conclusion

The OX40/OX40L co-stimulatory pathway is a pivotal regulator of T-cell responses and plays a significant role in the immunopathogenesis of a variety of autoimmune skin disorders. Its involvement in promoting the proliferation, survival, and cytokine production of pathogenic T cells, particularly in atopic dermatitis and systemic lupus erythematosus, has established it as a high-priority target for therapeutic intervention. The development of monoclonal antibodies that block the OX40/OX40L interaction has shown considerable promise in early clinical trials, offering a novel and potentially disease-modifying approach for patients with moderate-to-severe disease.

Further research is necessary to fully elucidate the nuanced role of OX40 in different skin conditions and patient subsets, and to optimize the therapeutic strategies targeting this pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for continued investigation into this "OX-traordinary" molecule and its potential to reshape the treatment landscape for autoimmune skin diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. An OX-Tra’Ordinary Tale: The Role of OX40 and OX40L in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The OX40 Axis is Associated with Both Systemic and Local Involvement in Atopic Dermatitis | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 6. academic.oup.com [academic.oup.com]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. Atopic Dermatitis | The OX40-OX40L Co-stimulatory pathway in dermatology: emerging frontiers for therapeutic approaches | springermedicine.com [springermedicine.com]

- 9. OX40 in the Pathogenesis of Atopic Dermatitis—A New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OX40/OX40L as a Therapeutic Target in Atopic Dermatitis: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fortislife.com [fortislife.com]

- 12. An OX-Tra'Ordinary Tale: The Role of OX40 and OX40L in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. matilda.science [matilda.science]

- 14. The OX40 Axis is Associated with Both Systemic and Local Involvement in Atopic Dermatitis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 15. mdpi.com [mdpi.com]

- 16. OX40-OX40L Axis in Cutaneous T-Cell Lymphomas: Pathogenic, Prognostic, and Potential Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. OX40 Ligand Contributes to Human Lupus Pathogenesis by Promoting T follicular Helper Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OX40/OX40L in systemic lupus erythematosus: association with disease activity and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. OX40/OX40L in systemic lupus erythematosus: Association with disease activity and lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are the therapeutic applications for OX40 inhibitors? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. dermatologytimes.com [dermatologytimes.com]

- 24. What OX40 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 27. OX40 inhibitors may shift the atopic dermatitis landscape [clinicaltrialsarena.com]

Rocatinlimab's Effect on T-Cell Cytokine Profiles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rocatinlimab (also known as KHK4083 or AMG 451) is an investigational, fully human monoclonal antibody that targets the OX40 receptor (CD134), a key co-stimulatory molecule on activated T-cells.[1][2][3] In immune-mediated inflammatory diseases such as atopic dermatitis (AD), the OX40/OX40 Ligand (OX40L) pathway plays a critical role in amplifying T-cell activation, survival, and pro-inflammatory cytokine production.[4][5] Rocatinlimab functions as a T-cell rebalancing therapy by inhibiting these pathogenic T-cells.[5][6] Clinical studies have demonstrated that Rocatinlimab treatment leads to a significant reduction in inflammatory mediators and the downregulation of gene expression associated with multiple pro-inflammatory T-helper (Th) pathways, including Th1, Th2, Th17, and Th22.[7][8] This guide provides an in-depth overview of the mechanism of action, its documented effects on T-cell cytokine profiles, and the experimental methodologies used to ascertain these effects.

The OX40/OX40L Signaling Pathway and Rocatinlimab's Mechanism of Action

OX40 is a member of the tumor necrosis factor receptor (TNFR) superfamily, with its expression being transiently induced on CD4+ and CD8+ T-cells following T-cell receptor (TCR) stimulation.[9][10] Its ligand, OX40L, is primarily expressed on antigen-presenting cells (APCs) like dendritic cells and B-cells.[9][11]

The engagement of OX40 by OX40L initiates a critical co-stimulatory signal that is essential for robust T-cell function. This interaction leads to the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[9][12] This recruitment triggers the activation of downstream signaling cascades, most notably the NF-κB and PI3K/Akt pathways.[4][9] The culmination of this signaling is enhanced T-cell proliferation, survival, memory cell formation, and, crucially, increased production of pro-inflammatory cytokines.[5][9]

Rocatinlimab is designed to interrupt this cascade. By binding directly to the OX40 receptor on activated T-cells, it competitively inhibits the interaction with OX40L, thereby preventing the transmission of the co-stimulatory signal.[2][3] This blockade aims to reduce the activity and number of pathogenic effector and memory T-cells that drive the chronic inflammation characteristic of atopic dermatitis.[5][13]

Impact on T-Cell Cytokine Profiles

The pathophysiology of atopic dermatitis is driven by a complex interplay of immune cells, with T-cells orchestrating the inflammatory response through the release of specific cytokines.[7] OX40 signaling is a potent amplifier of this response.[5] Rocatinlimab's therapeutic effect is directly linked to its ability to modulate these cytokine profiles. By inhibiting multiple T-helper pathways, it addresses a broader spectrum of inflammation compared to therapies that target single cytokine pathways.[5][7]

Proteomic and gene expression analyses from clinical trials have confirmed that Rocatinlimab treatment effectively reduces key inflammatory mediators.[8]

Summary of Affected Cytokines and Pathways

The following table summarizes the key T-cell pathways and associated cytokines that are modulated by Rocatinlimab treatment. While specific quantitative reductions from trial publications are limited, the data clearly indicates a broad-spectrum anti-inflammatory effect.

| T-Helper Pathway | Key Cytokines | Effect of Rocatinlimab | Reference |

| Th2 Pathway | IL-4, IL-13, IL-31 | Inhibition / Downregulation | [5][8] |

| Th22 Pathway | IL-22 | Inhibition / Downregulation | [5][7][8] |

| Th1 Pathway | IFN-γ | Downregulation of related genes | [8] |

| Th17 Pathway | IL-17 | Downregulation of related genes | [8] |

Stimulation of the OX40 receptor is known to enhance the production of IL-4, IL-13, IL-22, and IL-31, which are pivotal in driving the signs and symptoms of atopic dermatitis, such as skin barrier dysfunction and pruritus.[5] Rocatinlimab's ability to downregulate the genes associated with these pathways, and reduce the mediators themselves, underscores its mechanism of rebalancing T-cell activity.[8]

Experimental Protocols for Cytokine Profile Analysis

Assessing the impact of a therapeutic antibody like Rocatinlimab on T-cell cytokine production involves a combination of in vitro assays and ex vivo analyses of clinical trial samples.

In Vitro T-Cell Stimulation and Cytokine Release Assay

This protocol is designed to measure the direct effect of Rocatinlimab on cytokine secretion from T-cells in a controlled laboratory setting.

Objective: To quantify the change in cytokine production by activated T-cells in the presence of Rocatinlimab.

Methodology:

-

PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: PBMCs are seeded into 96-well culture plates at a density of approximately 2x10^5 cells per well.[14]

-

T-Cell Activation: To mimic the initial stages of an immune response, T-cells within the PBMC population are stimulated. This is typically achieved by coating the culture plate wells with an anti-CD3 antibody and adding soluble anti-CD28 antibody to the culture medium.[14]

-

Rocatinlimab Treatment: Test compound (Rocatinlimab) is added to the wells at a range of concentrations. A vehicle control (placebo) and an isotype control antibody are run in parallel.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified CO2 incubator, allowing time for T-cell activation and cytokine secretion.[14]

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17) in the supernatant is measured.[14] Common methods include:

-

ELISA (Enzyme-Linked Immunosorbent Assay): For measuring a single cytokine.[15]

-

Multiplex Bead Assay (e.g., Luminex): For simultaneously measuring a panel of multiple cytokines from a small sample volume.[14]

-

ELISpot (Enzyme-Linked Immunospot): To determine the frequency of cytokine-secreting cells.[15]

-

-

Intracellular Staining (Alternative): In some protocols, a protein transport inhibitor (e.g., Brefeldin A) is added for the final hours of culture. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against specific cytokines for analysis by flow cytometry.[15] This method provides data on which specific cell types (e.g., CD4+ vs. CD8+ T-cells) are producing the cytokines.[15]

Ex Vivo Analysis of Clinical Trial Samples

This protocol describes the analysis of biological samples taken from patients enrolled in clinical trials to assess the in-body effect of Rocatinlimab.

Objective: To measure changes in systemic or tissue-specific cytokine-related biomarkers in patients with atopic dermatitis treated with Rocatinlimab.

Methodology:

-

Sample Collection: Blood (for serum/plasma) and/or skin punch biopsies are collected from patients at baseline (before treatment) and at specified time points during and after the treatment period (e.g., Week 16, Week 36, Week 52).[8]

-

Sample Processing:

-

Blood: Processed to separate serum or plasma, which is then stored at -80°C until analysis.

-

Skin Biopsies: Either snap-frozen for later RNA/protein extraction or placed in a preservative (like RNAlater) to stabilize nucleic acids.

-

-

Biomarker Analysis:

-

Proteomic Analysis: Patient serum or plasma is analyzed using multiplex immunoassays (e.g., Olink, Luminex) to quantify the levels of a broad panel of circulating proteins, including Th1, Th2, Th17, and Th22 cytokines and other inflammatory mediators.[8]

-

Gene Expression Analysis: RNA is extracted from skin biopsy samples. The expression levels of genes encoding for specific cytokines and other inflammatory pathway components are quantified using techniques like quantitative real-time PCR (qPCR) or RNA-sequencing (RNA-seq) for a more comprehensive transcriptomic view.[8]

-

-

Data Analysis: Changes in protein concentrations or gene expression levels from baseline are calculated for both the Rocatinlimab and placebo groups. Statistical analyses are performed to determine the significance of the observed changes.

Conclusion

Rocatinlimab represents a targeted therapeutic approach that addresses a core mechanism of T-cell-driven inflammation in atopic dermatitis. By blocking the OX40 co-stimulatory receptor, it effectively dampens the activity of multiple pathogenic T-helper pathways, including Th1, Th2, Th17, and Th22. This leads to a broad reduction in the production of pro-inflammatory cytokines that are central to the disease's pathophysiology. The data from clinical trials, supported by established in vitro and ex vivo analytical methods, confirms that Rocatinlimab's mechanism of action translates to a significant modulation of the cytokine profile in treated individuals, highlighting its potential as a durable, T-cell rebalancing therapy.

References

- 1. Kyowa Kirin Will Present New Rocatinlimab Phase 2b Data in Atopic Dermatitis at the American Academy of Dermatology Annual Meeting 2023 - Kyowa Kirin US [kkna.kyowakirin.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Rocatinlimab used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Rocatinlimab: A Novel T-Cell Rebalancing Therapy Targeting the OX40 Receptor in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROCKET: a phase 3 program evaluating the efficacy and safety of rocatinlimab in moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Durable improvements in atopic dermatitis in the head and neck and across other anatomic regions with rocatinlimab - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fortislife.com [fortislife.com]

- 12. Frontiers | The OX40/OX40L Axis Regulates T Follicular Helper Cell Differentiation: Implications for Autoimmune Diseases [frontiersin.org]

- 13. amgen.com [amgen.com]

- 14. criver.com [criver.com]

- 15. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Rocatinlimab (AMG 451): Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocatinlimab (also known as AMG 451 or KHK4083) is an investigational human monoclonal antibody that represents a potential first-in-class T-cell rebalancing therapy for the treatment of moderate-to-severe atopic dermatitis (AD).[1][2] Developed by Amgen and Kyowa Kirin, rocatinlimab targets the OX40 receptor (CD134), a key co-stimulatory molecule expressed on activated T cells.[3][4][5] By inhibiting the OX40 pathway, rocatinlimab aims to reduce the number and activity of pathogenic T cells that drive the inflammatory cascade in atopic dermatitis.[1][2][6] This document provides an overview of the in vivo experimental protocols for rocatinlimab, based on available preclinical and clinical data, to guide researchers in the field of dermatology and immunology.

Mechanism of Action

Rocatinlimab is a non-fucosylated IgG1 monoclonal antibody that binds to the OX40 receptor on activated T cells.[7] The interaction between OX40 and its ligand, OX40L (expressed on antigen-presenting cells), is a crucial co-stimulatory signal for T-cell proliferation, survival, and cytokine production.[8] In atopic dermatitis, pathogenic T helper 2 (Th2) cells, as well as Th1, Th17, and Th22 cells, exhibit elevated expression of OX40.[9] Rocatinlimab blocks the OX40-OX40L interaction, thereby inhibiting downstream signaling pathways. This leads to a reduction in the number of pathogenic effector and memory T cells, which in turn suppresses the inflammatory response characteristic of atopic dermatitis.[1][4][6]

Signaling Pathway

The following diagram illustrates the OX40-OX40L signaling pathway and the mechanism of action of Rocatinlimab.

References

- 1. mdpi.com [mdpi.com]

- 2. OX40 in the Pathogenesis of Atopic Dermatitis—A New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. OX40-OX40L Inhibition for the Treatment of Atopic Dermatitis—Focus on Rocatinlimab and Amlitelimab - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Phase 2a Success: IMG-007 Nondepleting Anti-OX40 Antibody in Atopic Dermatitis [synapse.patsnap.com]

- 8. OX40L blockade protects against inflammation-driven fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

Rocatinlimab (ROCKET Program) Phase 3 Clinical Trial Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 3 clinical trial design for rocatinlimab, focusing on the ROCKET (ROCatinlimab in Eczema Trials) program. It includes comprehensive protocols for key experimental assessments and summarizes the trial structure and available efficacy and safety data.

Introduction to Rocatinlimab and the ROCKET Program

Rocatinlimab (formerly known as KY1005) is an investigational human monoclonal antibody that targets the OX40 receptor.[1][2] By blocking the interaction between OX40 and its ligand (OX40L), rocatinlimab aims to inhibit and reduce the number of pathogenic T cells that drive the inflammatory cascade in atopic dermatitis (AD).[1][3] This mechanism of action represents a T-cell rebalancing therapy with the potential for durable clinical responses.[1]

The ROCKET program is a large, global Phase 3 clinical trial program designed to evaluate the efficacy, safety, and durability of response of rocatinlimab in adults and adolescents with moderate-to-severe atopic dermatitis.[4][5][6] The program consists of eight clinical trials assessing rocatinlimab as both a monotherapy and in combination with topical corticosteroids (TCS).[4][5][6]

Mechanism of Action: OX40 Signaling Pathway

In atopic dermatitis, activated T-cells play a central role in the inflammatory process. The OX40 receptor, a co-stimulatory molecule, is highly expressed on these activated T-cells.[3][7] When OX40 binds to its ligand, it promotes the survival, proliferation, and cytokine production of pathogenic T-cells, perpetuating the inflammatory cycle. Rocatinlimab, by binding to OX40, blocks this signaling pathway, leading to a reduction in the number and activity of these pathogenic T-cells.[1][7]

References

- 1. EASI [usdermed.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A Review of Methods for Monitoring Adverse Events in Pediatric Psychopharmacology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmasug.org [pharmasug.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. cdn.practicaldermatology.com [cdn.practicaldermatology.com]

- 7. dermnetnz.org [dermnetnz.org]

Methods for assessing rocatinlimab efficacy in atopic dermatitis

Outlining Efficacy Guide

I've already structured the guide on assessing rocatinlimab efficacy, including sections on its mechanism and clinical data. I'm focusing on crafting clear, concise explanations now, drawing from the comprehensive research I've done so far. I'm aiming for a highly practical and useful resource.

Elaborating Assay Protocols

I'm now diving into the specifics of experimental protocols. I'm focusing on crafting detailed guides for key assays, based on the research I've gathered. This includes creating a Graphviz diagram illustrating the OX40 signaling pathway and the mechanism of action of rocatinlimab. Furthermore, I'm working on step-by-step guides for clinical score assessments, flow cytometry protocols for analyzing T-cell subsets, and methods for biomarker analysis using skin biopsies and blood samples.

Designing Workflow Schematics